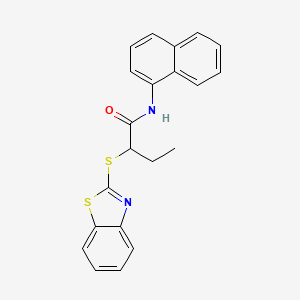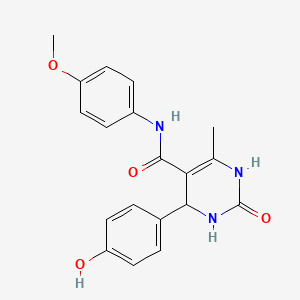![molecular formula C19H25N3O2 B5142419 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5142419.png)
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide, also known as AZD-9496, is a selective estrogen receptor downregulator (SERD) developed by AstraZeneca. It is a potential treatment for estrogen receptor-positive breast cancer, which accounts for approximately 70% of all breast cancer cases.
Mechanism of Action
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide works by binding to the estrogen receptor and inducing its degradation. This leads to a decrease in the expression of estrogen-responsive genes, which are often overexpressed in breast cancer cells. By downregulating the estrogen receptor, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide effectively blocks the growth and proliferation of estrogen receptor-positive breast cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have other physiological effects. For example, it has been shown to decrease bone resorption and increase bone density in preclinical models. This suggests that N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide may have potential as a treatment for osteoporosis, a condition characterized by low bone density and increased risk of fractures.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its specificity for the estrogen receptor. This makes it a useful tool for studying the role of the estrogen receptor in breast cancer and other estrogen-responsive tissues. However, one limitation of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide is its relatively short half-life, which may make it difficult to achieve sustained inhibition of the estrogen receptor in vivo.
Future Directions
There are several potential future directions for the development of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide. One area of interest is the development of combination therapies that include N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide and other targeted therapies for breast cancer. Another potential direction is the use of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide in the treatment of other estrogen-responsive cancers, such as endometrial and ovarian cancer. Finally, there is interest in further exploring the potential use of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide as a treatment for osteoporosis and other bone-related conditions.
Synthesis Methods
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide was synthesized using a multi-step process. The first step involved the preparation of 2-(1-azocanyl)-3-pyridinyl)methanol. This was achieved by the reaction of 2-pyridinemethanol with 1-bromo-2-chloroethane in the presence of potassium carbonate. The resulting product was then reacted with 2-methyl-3-furoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide.
Scientific Research Applications
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been extensively studied for its potential use in the treatment of estrogen receptor-positive breast cancer. It has been shown to be effective in preclinical models of breast cancer, including those resistant to other forms of hormonal therapy. In addition, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have minimal effects on the endometrium, making it a potentially safer treatment option for breast cancer patients.
properties
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-17(9-13-24-15)19(23)21-14-16-8-7-10-20-18(16)22-11-5-3-2-4-6-12-22/h7-10,13H,2-6,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJXAQPEPRETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=C(N=CC=C2)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[3-(3,4-dimethoxybenzoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5142341.png)
![4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5142342.png)
![N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5142349.png)
![2-(4-chlorobenzyl)-6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5142353.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142367.png)
![4-methoxybenzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142372.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5142381.png)
![2-imino-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5142391.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B5142396.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5142407.png)

![ethyl 2-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5142429.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5142451.png)